Cas no 1261995-90-7 (2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde)

2-Hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde is a fluorinated aromatic aldehyde with a hydroxyl substituent, offering unique reactivity due to its electron-withdrawing trifluoromethyl group and aldehyde functionality. This compound is valuable in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. The presence of both hydroxyl and aldehyde groups enables diverse derivatization, while the trifluoromethyl moiety enhances stability and lipophilicity, making it useful in drug design. Its structural features facilitate selective reactions, such as condensation or nucleophilic additions, with applications in heterocyclic synthesis. The compound's well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde structure
1261995-90-7 structure
Product Name:2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
CAS No:1261995-90-7
MF:C14H9F3O2
MW:266.215274572372
MDL:MFCD18314810
CID:1223361
PubChem ID:53220541
Update Time:2025-06-09

2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
    • MFCD18314810
    • 2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%
    • 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
    • 1261995-90-7
    • DTXSID60685271
    • 2-FORMYL-5-(2-TRIFLUOROMETHYLPHENYL)PHENOL
    • MDL: MFCD18314810
    • Inchi: 1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-8,19H
    • InChI Key: FVIABJOFDUIVFY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C=CC(C=O)=C(C=1)O)(F)F

Computed Properties

  • Exact Mass: 266.05546401g/mol
  • Monoisotopic Mass: 266.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 37.3Ų

2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320963-5 g
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%; .
1261995-90-7 95%
5 g
€1,159.00 2023-07-19
abcr
AB320963-5g
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%; .
1261995-90-7 95%
5g
€1159.00 2025-02-19

2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1261995-90-7)2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
Order Number:A1119996
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:23
Price ($):687.0
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Additional information on 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde

2-Hydroxy-4-[2-(Trifluoromethyl)phenyl]benzaldehyde (CAS No. 1261995-90-7): An Overview of Its Structure, Properties, and Applications

2-Hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde (CAS No. 1261995-90-7) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its hydroxyl group, aldehyde functionality, and a trifluoromethyl-substituted phenyl ring, which collectively contribute to its distinct properties and reactivity.

The molecular formula of 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde is C14H10F3O2, and its molecular weight is approximately 265.23 g/mol. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound highly versatile in chemical reactions. The hydroxyl group and aldehyde functionality further enhance its reactivity, allowing it to participate in a wide range of organic transformations.

In terms of physical properties, 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde is a solid at room temperature with a melting point of around 85-87°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for use in various chemical processes and reactions.

The synthesis of 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-trifluoromethylbromobenzene in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic aromatic substitution mechanism, leading to the formation of the desired product. Another method involves the oxidation of the corresponding alcohol using an oxidizing agent like Dess-Martin periodinane or PCC (pyridinium chlorochromate).

2-Hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde has been extensively studied for its potential applications in pharmaceutical research. Its unique structure makes it an attractive candidate for the development of new drugs targeting various diseases. For instance, recent studies have shown that compounds containing a similar hydroxyl-aldehyde-trifluoromethyl motif exhibit potent anti-inflammatory and anticancer activities. These findings have sparked interest in exploring the therapeutic potential of 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde and its derivatives.

In addition to its pharmaceutical applications, 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde has also found use in materials science. The presence of the trifluoromethyl group imparts excellent thermal stability and chemical resistance to polymers and coatings derived from this compound. This makes it a valuable building block for the synthesis of advanced materials with enhanced performance characteristics.

The reactivity of 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde has been extensively explored in organic synthesis. Its aldehyde functionality can undergo various reactions such as aldol condensation, Knoevenagel condensation, and Mannich reactions, making it a versatile starting material for the synthesis of complex organic molecules. The hydroxyl group can also be functionalized through reactions like esterification, etherification, and acylation, further expanding its synthetic utility.

Safety considerations are an important aspect when handling 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. Personal protective equipment such as gloves and safety goggles should be worn when working with this compound to prevent skin contact and eye irritation.

In conclusion, 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde (CAS No. 1261995-90-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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Amadis Chemical Company Limited
(CAS:1261995-90-7)2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
A1119996
Purity:99%
Quantity:5g
Price ($):687.0
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